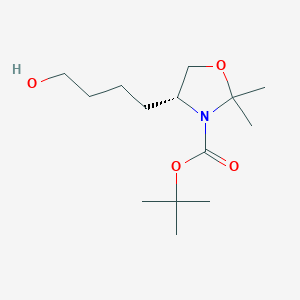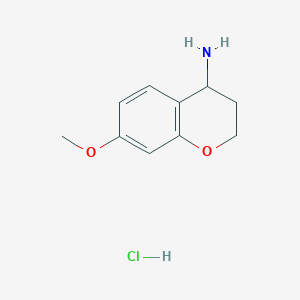![molecular formula C5H3BrN4 B1511076 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-51-4](/img/structure/B1511076.png)
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Vue d'ensemble
Description
“3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.020 and a density of 1.9±0.1 g/cm3 .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves aromatic nucleophilic substitution of the parent compound with different amines and triazole-2-thiol . The synthesis process is optimized to achieve the desired product .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c .Chemical Reactions Analysis
The compound is involved in tele-substitution reactions, which are a type of nucleophilic substitution reaction where a leaving group is displaced from an aromatic system by a nucleophile entering at a different position on the ring .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3 . More detailed physical and chemical properties can be determined using techniques such as melting point analysis, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Mécanisme D'action
Target of Action
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been found to interact with several targets. It has shown inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment . Additionally, it has been suggested that the compound may target DprE1 , an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by this compound affects several biochemical pathways. It disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival . In the context of antibacterial activity, the compound may interfere with the cell wall biosynthesis pathway by targeting DprE1 , although this needs further validation.
Result of Action
The inhibition of c-Met/VEGFR-2 kinases by this compound can lead to the death of cancer cells . It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . In terms of antibacterial activity, the compound has shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its broad spectrum of activity against various strains of bacteria and fungi. It also has potential applications in the field of cancer research and neuroscience. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of its specific targets and mechanism of action. Additionally, further studies are needed to determine its potential applications in the treatment of neurological disorders and other diseases. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various fields of scientific research. Its potential applications in the fields of antimicrobial activity, cancer research, and neuroscience make it a valuable compound for further study. However, its potential toxicity and side effects must be carefully considered in its use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent. In addition, it has been shown to have potential applications in the field of neuroscience for the treatment of neurological disorders.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolo[4,3-a]pyrazine have been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . This interaction is crucial as c-Met kinase is a target for cancer therapy. Additionally, this compound derivatives have demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown potent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . These effects are mediated through the inhibition of c-Met kinase, leading to the disruption of cell signaling pathways that promote cell proliferation and survival. Furthermore, the compound has been found to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound has been shown to interact with bacterial enzymes, leading to the inhibition of their activity and subsequent bacterial cell death . These interactions highlight the potential of this compound as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and bacterial enzymes, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor and antibacterial activity without causing adverse effects . At higher doses, the compound may induce toxicity, leading to adverse effects such as weight loss and organ damage . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in the nucleus allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function .
Propriétés
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBYSDTNUNOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743973 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159554-51-4 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)
![2-Tert-butyl-4-chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1510996.png)

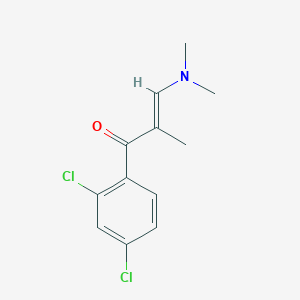
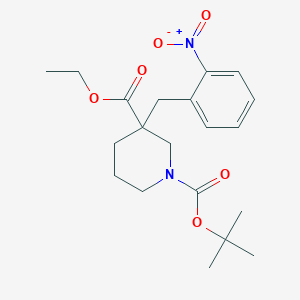
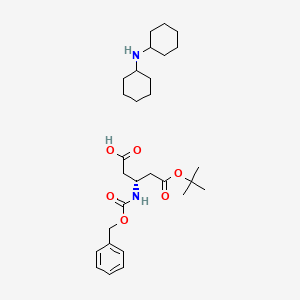
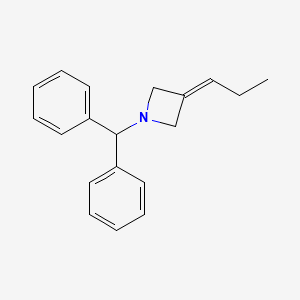
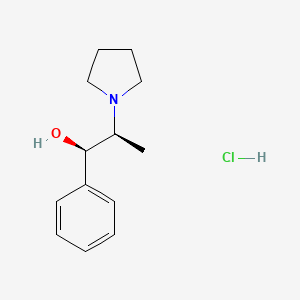
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)

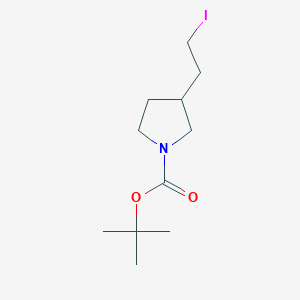
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)
